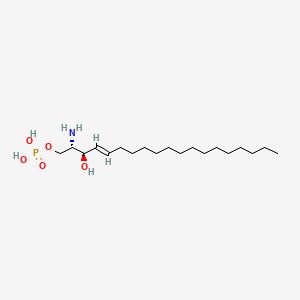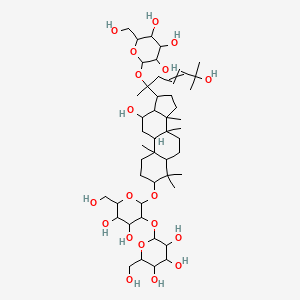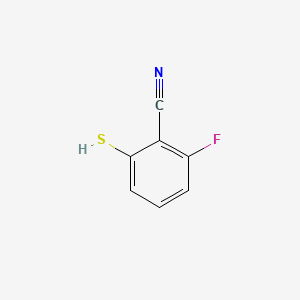
(2,4,6-Trichloropyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4,6-Trichloropyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C5H3Cl3N2O . It is also known by other synonyms such as “5-Pyrimidinemethanol, 2,4,6-trichloro-” and "2,4,6-Trichloro-5-(hydroxymethyl)pyrimidine" . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2,4,6-Trichloropyrimidin-5-yl)methanol” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has three chlorine atoms attached at the 2, 4, and 6 positions of the ring, and a methanol group attached at the 5 position .Physical And Chemical Properties Analysis
“(2,4,6-Trichloropyrimidin-5-yl)methanol” has a molecular weight of 213.45 . The exact mass is 211.93100 . The compound’s LogP value, which predicts the compound’s ability to partition between water and octanol, is 1.92910 . Unfortunately, specific information about its boiling point, melting point, and density are not available .Scientific Research Applications
Synthesis of New PET Agents
A study by Wang et al. (2017) involved synthesizing a new PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme in Parkinson's disease. The synthesis process used a compound structurally related to "(2,4,6-Trichloropyrimidin-5-yl)methanol" and demonstrated a method to create a tracer for neurological research (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
Chaudhari (2012) explored the synthesis of derivatives from a compound similar to "(2,4,6-Trichloropyrimidin-5-yl)methanol" and evaluated their antimicrobial activity. The study highlights the compound's potential in developing new antimicrobial agents (Chaudhari, 2012).
Crystal Structure Analysis
Kang et al. (2015) conducted a study on the crystal structure of a pyrimidine fungicide closely related to "(2,4,6-Trichloropyrimidin-5-yl)methanol." This research provides valuable insights into the molecular configuration and interactions of similar compounds (Kang, Kim, Park, & Kim, 2015).
Enantiodiscrimination Studies
Malinowska et al. (2020) utilized optically pure aziridin-2-yl methanols, related to the compound , as sensors for enantiodiscrimination of α-racemic carboxylic acids. This research underscores the compound's application in analytical chemistry and chiral studies (Malinowska, Jarzyński, Pieczonka, Rachwalski, Leśniak, & Zawisza, 2020).
Antifungal and Antioxidant Activity
Rusnac et al. (2020) investigated the condensation reaction products of related compounds for their antimicrobial and antioxidant activities. The findings suggest potential applications in developing antifungal and antibacterial agents (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).
Safety and Hazards
properties
IUPAC Name |
(2,4,6-trichloropyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRIAWXHJFJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855952 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260682-15-2 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)